2-(2,2-二甲基-1,3-二氧戊环-4-基)乙醇

描述

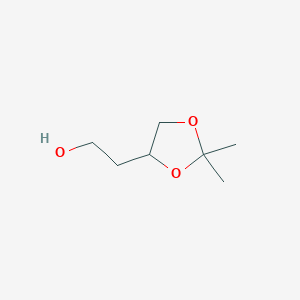

“2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol” is a chemical compound with the molecular formula C7H14O3 . It is also known by other names such as “4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane” and “2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol” among others .

Synthesis Analysis

The synthesis of this compound has been studied in the context of green chemistry. One approach involves the use of solid acid catalysts, which can be recovered and reused, improving productivity .Molecular Structure Analysis

The molecular structure of this compound includes a dioxolane ring, which is a five-membered ring with two oxygen atoms. The compound also contains two methyl groups attached to one of the carbon atoms in the ring, and an ethanol group attached to another carbon atom in the ring .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the preparation of (prop-2-ynyloxy)ethyl-tethered dioxolanes via O-propargylation . It has also been used as an intermediate in the total synthesis of rugulactone .Physical And Chemical Properties Analysis

The compound has a molecular weight of 146.18 g/mol . It has a density of 1.031 g/mL at 25 °C . Other properties such as boiling point, vapor pressure, and flash point are not specified in the retrieved sources.科学研究应用

Consumer Uses

This substance is used in various consumer products such as washing & cleaning products, air care products, biocides (e.g. disinfectants, pest control products), coating products, perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .

Professional Uses

Professional workers use this substance in a wide range of products including coating products, fertilisers, fuels, washing & cleaning products, lubricants and greases, perfumes and fragrances, laboratory chemicals, air care products, plant protection products, and polishes and waxes .

Industrial Uses

In the industrial sector, this substance is used in formulation or re-packing, at industrial sites, and in manufacturing . It is also used for the manufacture of chemicals and furniture .

Scientific Research and Development

This substance is used in the field of scientific research and development . However, the specific applications in this field are not detailed in the source.

Building & Construction Work

In the building and construction industry, this substance finds its application, although the specific uses are not detailed in the source .

Agriculture, Forestry and Fishing

This substance is used in the areas of agriculture, forestry, and fishing . The specific applications in these fields are not detailed in the source.

Printing and Recorded Media Reproduction

This substance is used in the field of printing and recorded media reproduction . However, the specific applications in this field are not detailed in the source.

Health Services

In the health services sector, this substance is used . However, the specific applications in this field are not detailed in the source.

未来方向

作用机制

Target of Action

This compound is structurally similar to other dioxolane derivatives, which have been shown to interact with various biological targets

Mode of Action

The mode of action of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is currently unknown. Given its structural similarity to other dioxolane derivatives, it may interact with its targets through similar mechanisms . .

Biochemical Pathways

Dioxolane derivatives have been implicated in a variety of biochemical pathways, but the specific pathways affected by this compound remain to be determined .

Pharmacokinetics

As such, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

属性

IUPAC Name |

2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEZYENJAMOWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400965 | |

| Record name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |

CAS RN |

5754-34-7 | |

| Record name | 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol a useful building block in organic synthesis, particularly in the context of the provided research?

A1: 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol serves as a valuable chiral building block in organic synthesis due to the presence of the 1,3-dioxolane ring. This ring is a protecting group for the 1,2-diol moiety, commonly found in carbohydrates and other natural products.

Q2: Can you explain the role of Mitsunobu conditions in the reaction with 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol as described in the research on a new intercalating nucleic acid?

A2: In the synthesis of a novel intercalating nucleic acid analogue [], 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is reacted with 4-iodophenol under Mitsunobu conditions. This reaction is significant because it allows for the formation of an ether linkage with inversion of configuration at the alcohol position of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. The Mitsunobu reaction, known for its ability to activate alcohols in the presence of a phosphine and an azodicarboxylate, facilitates this stereospecific transformation, which is essential for obtaining the desired stereochemistry in the final nucleic acid analogue.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B1351269.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)